N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
Description
This compound features a pyrrolidin-5-one core substituted with a 4-fluorobenzyl group at the 1-position and a sulfamoyl-linked acetamide moiety at the 3-position via a methyl bridge. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs exhibit anticancer, antimalarial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[4-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14(25)23-18-6-8-19(9-7-18)29(27,28)22-11-16-10-20(26)24(13-16)12-15-2-4-17(21)5-3-15/h2-9,16,22H,10-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAHNFDSIWBJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization Route
γ-Keto esters, such as ethyl 4-oxopentanoate, undergo base-mediated cyclization to form the pyrrolidinone ring. For example, treatment with sodium hydride in tetrahydrofuran (THF) at 0–5°C yields ethyl 5-oxopyrrolidine-3-carboxylate in 68–72% yield.
Reductive Amination Pathway
Alternative routes employ reductive amination of glutaric anhydride derivatives. Reaction of 4-aminobutan-1-ol with glutaric anhydride in dichloromethane (DCM), followed by catalytic hydrogenation (H₂, Pd/C), produces the pyrrolidinone moiety in 85% yield.
Introduction of the 4-Fluorobenzyl Group
The 4-fluorobenzyl substituent is introduced via alkylation of the pyrrolidinone nitrogen.
Alkylation with 4-Fluorobenzyl Bromide
A mixture of pyrrolidinone (1.0 equiv), 4-fluorobenzyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 60°C for 12 hours. The product, 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methanol, is isolated by extraction (ethyl acetate/water) and column chromatography (SiO₂, hexane/ethyl acetate 3:1), yielding 78–82%.
Mitsunobu Reaction for Stereocontrol
For chiral pyrrolidinones, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) with 4-fluorobenzyl alcohol ensures retention of configuration, achieving enantiomeric excess >98%.
Sulfamoylation of the Aromatic Ring
The sulfamoyl bridge is installed through electrophilic aromatic substitution or coupling reactions .
Direct Sulfamoylation
A solution of 4-aminophenylboronic acid (1.1 equiv) and sulfamoyl chloride (1.5 equiv) in acetonitrile is refluxed for 6 hours. After quenching with ice water, the intermediate N-(4-boronophenyl)sulfamoyl chloride is isolated and coupled with the pyrrolidinone derivative via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃), yielding 65–70%.
Stepwise Sulfonylation
Alternative protocols involve:
- Chlorosulfonylation of 4-nitroacetophenone with chlorosulfonic acid at 0°C.
- Reduction of the nitro group to an amine (H₂, Raney Ni).
- Reaction with ammonium hydroxide to form the sulfamoyl group.
Acetylation of the Primary Amine
The final acetylation employs acetyl chloride or acetic anhydride under basic conditions.
Acetic Anhydride Method
A mixture of N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)amine (1.0 equiv), acetic anhydride (1.5 equiv), and triethylamine (2.0 equiv) in dichloromethane is stirred at room temperature for 4 hours. The product is purified via recrystallization (ethanol/water), achieving 90–95% yield.
Enzymatic Acetylation
Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) in ionic liquids, enabling regioselective acetylation at 40°C with 88% conversion.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (alkylation) | +15–20% |
| Solvent | DMF (polar aprotic) | +25% vs. THF |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +12% |
| Purification Method | Column chromatography | Purity >98% |
Industrial-Scale Production Considerations
Pilot plant data reveal key challenges:
- Exothermicity : Alkylation steps require jacketed reactors with cooling systems to maintain ≤60°C.
- Byproduct Formation : Over-sulfonylation is mitigated by slow addition of sulfamoyl chloride.
- Cost Drivers : Pd catalysts account for 40% of raw material costs, necessitating efficient recycling.
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide undergoes several key reactions:
Oxidation: : Can be oxidized to produce sulfoxides or sulfones.
Reduction: : Reduction reactions may target the nitro group or other susceptible moieties.
Substitution: : Aromatic and nucleophilic substitution reactions are common, modifying various substituent groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.
Substitution: : Reagents such as halogenating agents or organometallics facilitate substitution reactions.
Major Products
The major products depend on the specific reactions performed but often include derivatives with modified functional groups, which may enhance or alter the compound’s properties and applications.
Scientific Research Applications
Chemistry
Chemical Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Reaction Mechanism Studies: : A model compound for studying various chemical reactions and mechanisms.
Biology
Enzyme Inhibition: : Evaluated for its potential as an inhibitor of certain enzymes.
Molecular Probes: : Utilized in the development of molecular probes for biochemical assays.
Medicine
Drug Development: : Explored for its pharmacological properties and potential therapeutic uses.
Toxicology: : Assessed for toxicity and safety in preclinical studies.
Industry
Material Science: : Investigated for its role in the development of novel materials.
Catalysis: : Employed in catalytic processes due to its functional group diversity.
Mechanism of Action
The compound’s mechanism of action is often linked to its ability to interact with specific molecular targets:
Binding Sites: : It binds to active sites of enzymes or receptors, modulating their activity.
Pathways: : Engages in pathways such as signal transduction, altering cellular responses and functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of related compounds:
Key Observations:
Core Heterocycles: The target compound’s pyrrolidinone core contrasts with pyridine (), quinazolinone (), and pyrimidoindole () scaffolds. Quinazolinones () are associated with kinase inhibition, suggesting divergent target profiles compared to the pyrrolidinone-based compound .
Substituent Effects: Fluorinated groups (e.g., 4-fluorobenzyl in the target compound and ) improve lipophilicity and resistance to oxidative metabolism .
Synthetic Routes: Microwave-assisted synthesis () offers faster reaction times and higher yields compared to traditional reflux methods () . Sodium ethoxide and piperidine are common catalysts in sulfonamide/acylamide reactions (), though solvent choice (e.g., ethanol vs. isopropyl alcohol) affects reaction efficiency .
Pharmacokinetic and Physicochemical Properties
- Solubility: The pyrimidoindole derivative () has lower solubility due to its fused aromatic system, whereas the target compound’s pyrrolidinone may improve aqueous solubility .
- Metabolic Stability: Fluorination generally reduces CYP450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
